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molecular formula C12H14O3 B8637373 2-Hydroxy-4-(3methylbut-2-enyloxy)benzaldehyde CAS No. 61235-37-8

2-Hydroxy-4-(3methylbut-2-enyloxy)benzaldehyde

Cat. No. B8637373
M. Wt: 206.24 g/mol
InChI Key: PXNOVNOMHKRGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05985935

Procedure details

A solution of 6 g (0.11 mol) of potassium hydroxide, 22.7 g (0.1 mol) of benzyltriethylammonium chloride, and 14 g (0.1 mol) of 2,4-dihydroxybenzaldehyde was concentrated in vacuo. The residue was suspended in 100 ml of ethyl acetate and 11.7 ml (0.1 mol) of dimethylallyl bromide was slowlv added to the solution. The mixture was extracted with 100 ml of water, and the organic phase was dried and concentrated in vacuo to give 3.568 g of a residue, from which 4.738 g (20%) of 4-(3-methyl)-but-2-enyloxy-2-hydroxybenzaldehyde identical to that previously described by S. Khan, and M. Krishnamurti in Indian J. Chem. 22B (1983), 276 was purified by column chromatography over silica gel 60 (Merck 0.063-0.200 mm, 200 g) using petroleum ether-ethyl acetate (9:1) as an eluent.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
catalyst
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:5]=1[CH:6]=[O:7].[CH3:13][C:14]([CH3:18])=[CH:15][CH2:16]Br>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(OCC)(=O)C>[CH3:13][C:14]([CH3:18])=[CH:15][CH2:16][O:12][C:10]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([OH:3])[CH:11]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
14 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
22.7 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
11.7 mL
Type
reactant
Smiles
CC(=CCBr)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 100 ml of water
CUSTOM
Type
CUSTOM
Details
the organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(=CCOC1=CC(=C(C=O)C=C1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.568 g
YIELD: CALCULATEDPERCENTYIELD 17.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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